2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline
CAS No.: 4965-16-6
Cat. No.: VC16020909
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4965-16-6 |
|---|---|
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 1-(1-methylidene-3,4-dihydroisoquinolin-2-yl)ethanone |
| Standard InChI | InChI=1S/C12H13NO/c1-9-12-6-4-3-5-11(12)7-8-13(9)10(2)14/h3-6H,1,7-8H2,2H3 |
| Standard InChI Key | UPLGFWZANIAOEF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCC2=CC=CC=C2C1=C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline features a fused bicyclic framework comprising a benzene ring conjugated to a nitrogen-containing heterocycle. The acetyl group at position 2 and the methylene moiety at position 1 distinguish it from simpler tetrahydroisoquinolines (Figure 1) . X-ray crystallography and NMR analyses confirm a planar conformation stabilized by π-π interactions, with the acetyl group adopting an equatorial orientation relative to the heterocyclic ring .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO | |
| Molecular Weight | 187.24 g/mol | |
| CAS Registry Number | 4965-16-6 | |
| XLogP3 | 1.2 (calculated) | |
| Hydrogen Bond Acceptors | 1 |
The compound’s lipophilicity (XLogP3 = 1.2) suggests moderate blood-brain barrier permeability, a critical factor for central nervous system (CNS)-targeted therapeutics .
Synthesis and Optimization Strategies
Cyclization Approaches
Industrial-scale synthesis typically employs Pictet-Spengler-type reactions, where phenethylamine derivatives undergo acid-catalyzed cyclization with carbonyl compounds. Dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are used to drive the reaction toward tetrahydroisoquinoline formation while suppressing side products like imine oligomers.
Reaction Scheme
Yields range from 45–68% under optimized conditions (80–100°C, 12–24 hours), with purity exceeding 95% after recrystallization from ethanol.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., dimethylformamide) enhance reaction kinetics by stabilizing charged intermediates, while temperatures above 90°C reduce reaction time by 30% without compromising yield.
Pharmacological Properties and Mechanisms of Action
Neuroprotective Effects
2-Acetyl-1-methylene-THIQ demonstrates dose-dependent neuroprotection in glutamate-induced excitotoxicity models (EC₅₀ = 12.5 μM). Mechanistically, it attenuates NMDA receptor overactivation, reducing intracellular calcium influx and subsequent apoptotic signaling (Figure 2) . Comparative studies with 1-methyl-THIQ show 20% greater efficacy in preserving dopaminergic neurons in MPTP-induced Parkinson’s disease models .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The methylene group undergoes regioselective electrophilic addition with halogens or nitrating agents. For example, bromination in dichloromethane yields 1-bromomethyl derivatives (85% yield), which serve as intermediates for cross-coupling reactions.
Table 2: Representative Derivatives
| Derivative | Reactant | Yield (%) | Application |
|---|---|---|---|
| 1-Bromomethyl-THIQ | Br₂, CH₂Cl₂ | 85 | Suzuki-Miyaura coupling |
| 6-Nitro-THIQ | HNO₃, H₂SO₄ | 72 | Antibacterial agents |
| 2-Acetyl-7-methoxy-THIQ | CH₃I, K₂CO₃ | 91 | CNS penetration enhancers |
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